molecular formula C26H20N6O3S B2965416 2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-21-8

2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2965416
CAS RN: 901736-21-8
M. Wt: 496.55
InChI Key: GXLFJGSWOMLXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,4-triazole ring, a quinazolinone ring, and a pyridopyrimidinone ring . Compounds containing these functional groups are often found in pharmaceuticals and biologically important compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole-containing scaffolds are typically synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .


Molecular Structure Analysis

The compound’s structure is characterized by the presence of multiple heterocyclic rings including a 1,2,4-triazole ring, a quinazolinone ring, and a pyridopyrimidinone ring . These rings are likely to participate in hydrogen bonding and dipole interactions with biological receptors .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various heterocyclic compounds such as pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and triazolo[4,3-a]pyrimidine derivatives. These synthesized compounds were evaluated for their antimicrobial activity, showcasing the chemical's utility in developing new therapeutic agents (Abdelhamid et al., 2005).

Antimicrobial Activity

  • Research on derivatives within this chemical family has shown significant antimicrobial activity. For instance, certain thiazolopyrimidines and quinazolinonylthiadiazole derivatives bearing triazolopyrimidine moiety were synthesized using a key intermediate and demonstrated promising antimicrobial properties (Abu‐Hashem & Gouda, 2017). Similarly, compounds like partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for creating polycondensed heterocycles, indicating their versatility in synthesizing complex molecules with potential antimicrobial applications (Chernyshev et al., 2014).

Potential Therapeutic Applications

  • The synthesis and evaluation of new heterocyclic compounds, including those related to this chemical structure, have been focused on their potential as antimicrobial and antitumor agents. This includes the development of novel thiazolopyrimidines and triazolopyrimidines with evaluated antimicrobial and antitumor activities, highlighting the compound's relevance in medicinal chemistry and drug development (El-Bendary et al., 1998).

Chemical Transformations and Mechanistic Insights

  • Studies have also delved into the chemical transformations and mechanistic insights of related compounds, providing a deeper understanding of their reactivity and potential applications in synthesizing novel heterocyclic compounds with enhanced biological activities (Pyatakov et al., 2015).

properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3S/c1-34-20-13-18-19(14-21(20)35-2)28-26(32-25(18)29-24(30-32)16-8-4-3-5-9-16)36-15-17-12-23(33)31-11-7-6-10-22(31)27-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLFJGSWOMLXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.